Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane
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Overview
Description
Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane is an organosilicon compound with the molecular formula C12H26O6Si. This compound is known for its unique structure, which includes an oxirane (epoxide) ring and a silane group. It is widely used in various industrial and scientific applications due to its reactivity and ability to form strong bonds with different substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane typically involves the reaction of 3-glycidoxypropyltrimethoxysilane with ethanol under acidic or basic conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-Glycidoxypropyltrimethoxysilane} + \text{Ethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as distillation and purification to obtain a high-purity product. The use of catalysts and optimized reaction conditions helps in achieving high yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Condensation: Silanols, heat, and catalysts.
Epoxide Ring Opening: Nucleophiles like amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Various functionalized silanes depending on the nucleophile used.
Scientific Research Applications
Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biosensors and biochips.
Medicine: Utilized in drug delivery systems and the development of biocompatible materials.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their properties.
Mechanism of Action
The mechanism of action of Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane involves the formation of strong covalent bonds with various substrates. The oxirane ring opens up to react with nucleophiles, while the silane group undergoes hydrolysis and condensation to form siloxane bonds. These reactions result in the formation of stable and durable materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy{3-(oxiran-2-ylmethoxy)propyl}silane
- Trimethoxysilane
- 3-Glycidoxypropyltrimethoxysilane
Uniqueness
Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane is unique due to its combination of an oxirane ring and a triethoxysilane group. This structure provides it with distinct reactivity and versatility in various applications. Compared to similar compounds, it offers improved adhesion properties and the ability to form more stable and durable materials.
Properties
CAS No. |
58378-75-9 |
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Molecular Formula |
C13H28O6Si |
Molecular Weight |
308.44 g/mol |
IUPAC Name |
triethoxy-[2-methoxy-3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C13H28O6Si/c1-5-17-20(18-6-2,19-7-3)11-13(14-4)9-15-8-12-10-16-12/h12-13H,5-11H2,1-4H3 |
InChI Key |
VTMLQAHPGDEAFL-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC(COCC1CO1)OC)(OCC)OCC |
Origin of Product |
United States |
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